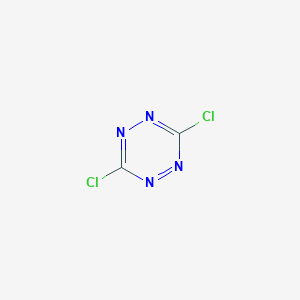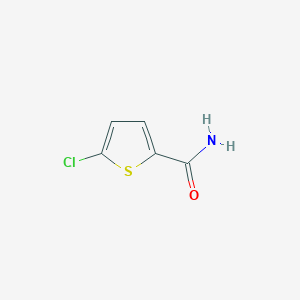
5-Chlorothiophene-2-carboxamide
Overview
Description
5-Chlorothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C5H4ClNOS. It is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
5-Chlorothiophene-2-carboxamide is a derivative of thiophene-2-carboxamide aeruginosa) .
Mode of Action
Based on the information about its derivatives, it can be inferred that it might interact with bacterial cells, leading to their inhibition .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
Some physicochemical properties are known . It has high GI absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.58 , which could influence its distribution and bioavailability.
Result of Action
Based on the known effects of its derivatives, it can be inferred that it may lead to the inhibition of bacterial growth .
Action Environment
Like most chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, and it does not inhibit cytochrome P450 enzymes .
Molecular Mechanism
It is known that it does not inhibit any of the major cytochrome P450 enzymes , suggesting that it may exert its effects through other molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then reacted with ammonia to yield 5-Chlorothiophene-2-carboxamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining reaction conditions such as temperature and pressure to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Amidation: The carboxamide group can participate in further amidation reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Various substituted thiophenes.
Oxidation Products: Thiophene oxides.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
5-Chlorothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: Derivatives of this compound are explored for their potential as antiviral and antibacterial agents.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-carbonyl chloride
- 5-Chlorothiophene-2-sulfonyl chloride
Comparison: 5-Chlorothiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBWMBJNNCUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409141 | |
| Record name | 5-chlorothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-82-8 | |
| Record name | 5-chlorothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of incorporating 5-Chlorothiophene-2-carboxamide into chalcone derivatives?
A1: Research suggests that incorporating this compound into chalcone structures can enhance their antibacterial activity. A study synthesized a series of novel chalcone derivatives with this compound as a base structure. [] These derivatives exhibited promising antibacterial activity against various bacterial strains, including E. coli, P. aeruginosa, and S. aureus. [] This suggests that this compound could be a valuable building block for developing new antibacterial agents.
Q2: How do researchers predict the pharmacological properties of this compound derivatives?
A2: Researchers utilize in silico investigations, specifically focusing on ADME (absorption, distribution, metabolism, and excretion) properties, to predict the pharmacokinetic behavior of synthesized this compound derivatives. [] This computational approach helps to streamline the drug discovery process by identifying promising candidates early on and guiding further experimental investigations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



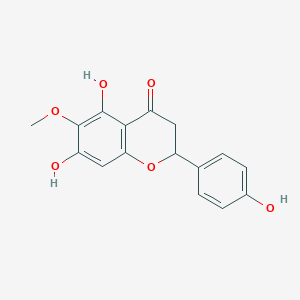

![2-Bromodibenzo[b,d]furan](/img/structure/B31776.png)



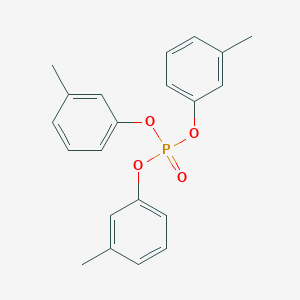
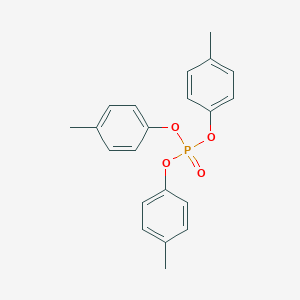
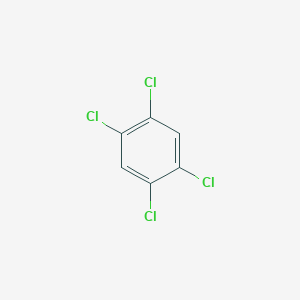

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
